molecular formula C9H14N2O2 B1501382 Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate CAS No. 1194374-72-5

Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate

Cat. No.: B1501382
CAS No.: 1194374-72-5
M. Wt: 182.22 g/mol
InChI Key: YVRLPBNXXIMQMY-UHFFFAOYSA-N
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Description

  • Storage Conditions : Keep in a dark place, under an inert atmosphere, at room temperature .

Scientific Research Applications

Oxidation Studies

Research by Cirrincione et al. (1987) explored the oxidation of similar compounds, including 3-amino-2,5-dimethylpyrroles. They found that these compounds tend to form 2-hydroxy-2H-pyrroles upon aerial oxidation, providing insights into the stability and reactivity of pyrrole derivatives like Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate (Cirrincione et al., 1987).

Synthesis of Pyrrole Derivatives

Ethyl 3,5-diaryl-1H-pyrrole-2-carboxylates have been synthesized from similar compounds using triethylphosphite under microwave irradiation. This study by Khajuria et al. (2013) highlights a method for producing pyrrole derivatives, which could be applicable to the synthesis of this compound (Khajuria, Saini, & Kapoor, 2013).

Cycloaddition Reactions

Wang et al. (2020) developed an iodine-catalyzed [3+2]-cycloaddition reaction for the synthesis of 5-amino-1H-pyrrole-2-carboxylates, demonstrating a method for creating structurally diverse pyrrole-2-carboxylate derivatives. This process could be relevant for synthesizing this compound (Wang, Su, Wang, & Luo, 2020).

Structural Analysis

Dmitriev et al. (2015) examined the crystal and molecular structure of ethyl 4,5-dioxo-2-phenyl-4,5-dihydro-1H-pyrrole-3-carboxylates, providing valuable information on the molecular configuration of similar pyrrole compounds. Such structural analyses are crucial for understanding the properties of this compound (Dmitriev, Silaichev, & Maslivets, 2015).

Novel Synthesis Methods

The synthesis of Ethyl 3-amino-1H-pyrrole-2-carboxylate hydrochloride, a closely related compound, was developed for large-scale production. This process, studied by Min (2006), may offer insights into efficient synthesis techniques for this compound (Min, 2006).

Safety and Hazards

  • Precautionary Statements : Handle with care. Avoid inhalation, ingestion, and contact with skin and eyes. Use appropriate protective equipment .

Properties

IUPAC Name

ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-6-5-7(10)8(11-6)9(12)13-4-2/h5,11H,3-4,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVRLPBNXXIMQMY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=C(N1)C(=O)OCC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90672230
Record name Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1194374-72-5
Record name Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1194374-72-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-amino-5-ethyl-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90672230
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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